molecular formula C22H18F2N4O2 B10998169 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10998169
M. Wt: 408.4 g/mol
InChI Key: LHJZJRROFJZWRO-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often require refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of fluorine atoms, which can enhance its biological activity and stability.

Properties

Molecular Formula

C22H18F2N4O2

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H18F2N4O2/c23-15-5-6-19-17(11-15)14(12-26-19)9-10-25-21(29)13-28-22(30)8-7-20(27-28)16-3-1-2-4-18(16)24/h1-8,11-12,26H,9-10,13H2,(H,25,29)

InChI Key

LHJZJRROFJZWRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F

Origin of Product

United States

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